molecular formula C22H20ClN5O2 B2536128 1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 941950-00-1

1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2536128
CAS No.: 941950-00-1
M. Wt: 421.89
InChI Key: BREXDFSCHUPGAO-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring fused oxazole and triazole rings, which are known for their diverse pharmacological and material science applications. Its structure integrates a 1,3-oxazole core substituted with a 3-chlorophenyl group at position 2 and a methyl group at position 4. The oxazole moiety is further linked via a methylene bridge to a 1H-1,2,3-triazole ring, which is substituted with a 5-methyl group and a carboxamide functionality at position 5. The carboxamide nitrogen is attached to a 2-methylphenyl group, contributing to its steric and electronic uniqueness. Synthetic routes for analogous compounds often involve coupling reactions using EDCI/HOBt in DMF, followed by purification via preparative TLC and recrystallization .

Properties

IUPAC Name

1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2/c1-13-7-4-5-10-18(13)24-21(29)20-14(2)28(27-26-20)12-19-15(3)30-22(25-19)16-8-6-9-17(23)11-16/h4-11H,12H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREXDFSCHUPGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the triazole ring: This step often involves a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

    Coupling reactions: The final step involves coupling the oxazole and triazole intermediates with the appropriate carboxamide precursor under conditions that may include the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with triazole and oxazole functionalities exhibit significant anticancer properties. For instance:

  • In vitro studies show that similar compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Mechanisms of action often involve targeting specific enzymes or receptors involved in tumor growth and metastasis.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens:

  • Gram-positive and Gram-negative bacteria : Research indicates that derivatives of this compound can exhibit antibacterial effects by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.

Anti-inflammatory Effects

Some studies suggest that compounds containing oxazole and triazole moieties may possess anti-inflammatory properties:

  • Inhibition of pro-inflammatory cytokines : This could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Study 1: Anticancer Evaluation

A study published in Molecules evaluated the anticancer effects of structurally similar compounds derived from triazoles. The results demonstrated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction through caspase activation .

Case Study 2: Antimicrobial Screening

In another study, derivatives were tested against various bacterial strains. The results indicated that certain modifications to the oxazole ring enhanced antibacterial activity significantly compared to standard antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffectivenessMechanism of Action
AnticancerBreast cancer cellsHigh cytotoxicityInduction of apoptosis
AntimicrobialGram-positive bacteriaModerate efficacyDisruption of cell wall synthesis
Anti-inflammatoryHuman fibroblastsSignificant reductionInhibition of cytokine release

Mechanism of Action

The mechanism of action of 1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key Interactions/Applications Reference
Target Compound Oxazole + Triazole 3-Chlorophenyl, 5-methyl (oxazole); 5-methyl, N-(2-methylphenyl) (triazole) Not reported Not reported Potential antimicrobial/anti-inflammatory
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole + Pyrazole Phenyl, 3-methyl (pyrazole); 4-cyanopyrazole 133–135 68 Anticancer, enzyme inhibition
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h) Benzoxazole + Triazole-thione 4-Chlorophenyl (benzoxazole); 3-methylphenyl (triazole) Not reported Not reported Antimicrobial (broad-spectrum)
iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide) Oxazole + Thioacetamide 4-Ethylphenyl (oxazole); phenylethyl (thioacetamide) Not reported Not reported Wnt/β-catenin pathway inhibition

Key Observations :

  • Substituent Effects : The presence of a 3-chlorophenyl group in the target compound enhances lipophilicity compared to phenyl or 4-ethylphenyl substituents in analogues (e.g., 3a, iCRT3). This may improve membrane permeability but reduce aqueous solubility.

Pharmacokinetic and Computational Comparisons

Table 2: Molecular Docking and Computational Data

Compound Name Docking Score (kcal/mol) Key Binding Residues Software Used Reference
Target Compound Not reported Hypothetical: Leu631, Arg634 (DPol) AutoDock4
Gossypetin (MPXV inhibitor) -9.262 Leu631, Arg634 (MPXV DPol) AutoDock Vina
Tecovirimat (FDA-approved MPXV drug) -7.114 His124, Trp4 (A42R) Not specified

Key Observations :

  • Binding Affinity : The target compound’s oxazole and triazole rings could engage in π-π stacking or hydrogen bonding with viral polymerase residues (e.g., Leu631, Arg634), similar to gossypetin .
  • Software Utility : AutoDock4 and Multiwfn are widely used for docking and electron localization analysis, respectively, to predict reactivity and binding modes .

Biological Activity

The compound 1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the oxazole and triazole class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its immunomodulatory effects and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of multiple functional groups, including an oxazole ring and a triazole moiety. The molecular formula is C23H22ClN3O3C_{23}H_{22}ClN_3O_3, with a molecular weight of approximately 438.9 g/mol. Its chemical structure can be represented as follows:

IUPAC Name 1[2(3chlorophenyl)5methyl1,3oxazol4yl]methyl5methylN(2methylphenyl)1H1,2,3triazole4carboxamide\text{IUPAC Name }1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly concerning its immunomodulatory properties. Research indicates that derivatives of oxazole and triazole compounds often exhibit significant effects on immune functions.

Immunomodulatory Effects

A review of isoxazole derivatives highlighted that similar compounds can modulate immune responses by influencing cytokine production and lymphocyte proliferation. For instance:

  • Inhibition of TNFα Production : Compounds in this class have been shown to inhibit tumor necrosis factor-alpha (TNFα) production in vitro, suggesting potential anti-inflammatory properties .
  • Regulation of Lymphocyte Activity : Certain derivatives have been reported to regulate the proliferation of lymphocytes and alter the balance of T cell subsets in lymphoid organs .

Study 1: Immunosuppressive Activity

In an experimental study involving mice, a related isoxazole derivative demonstrated immunosuppressive activity by inhibiting the humoral immune response while promoting the inductive phase of delayed-type hypersensitivity (DTH). However, it suppressed the eliciting phase and reduced carrageenan-induced inflammation .

Study 2: Cytokine Modulation

Another study focused on the effects of similar compounds on cytokine profiles in human peripheral blood mononuclear cells (PBMCs). The results indicated that these compounds could downregulate pro-inflammatory cytokines while upregulating anti-inflammatory mediators .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
TNFα InhibitionSignificant reduction in TNFα levels
Lymphocyte ProliferationRegulation of T cell subsets
Anti-inflammatory ActivityReduced carrageenan-induced edema
Cytokine ModulationAltered cytokine production patterns

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